molecular formula C8H6O2 B080719 6-Hydroxybenzofuran CAS No. 13196-11-7

6-Hydroxybenzofuran

Cat. No. B080719
CAS RN: 13196-11-7
M. Wt: 134.13 g/mol
InChI Key: UVJMVWURCUYFFK-UHFFFAOYSA-N
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Description

6-Hydroxybenzofuran is a compound that has been widely distributed and demonstrated a variety of biological activities . It is the most frequently occurring scaffold in many natural and pharmaceutical products, such as moracins A–Z, furochromones, psoralen, and related analogs .


Synthesis Analysis

An optimized process for the preparation of 6-hydroxybenzofuran has been described . This process consists of three steps: the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, the formation of the 6-methoxybenzofuran in acetic anhydride, and the demethylation with sodium 1-dodecanethiolate to afford the desired product . The entire process is safe, cost-effective, environmentally benign, and scalable .


Molecular Structure Analysis

The chemical structure of 6-hydroxybenzofuran includes an amino group, a benzene ring, and a hydroxyl group . Binding studies have shown that 6-hydroxybenzofuran has an affinity for amino transferases . It also inhibits the enzyme PTP1B, which is involved in the regulation of insulin secretion .


Physical And Chemical Properties Analysis

6-Hydroxybenzofuran has a molecular formula of C8H6O2 and a molar mass of 134.13 . It has a density of 1.280±0.06 g/cm3 (Predicted) . The melting point is 108℃ .

Scientific Research Applications

    Anticancer Activity

    • Benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells . For example, a substituted benzofuran compound was found to have significant cell growth inhibitory effects, with inhibition rates in different types of cancer cells by 10 μM of the compound as follows: Leukemia K-562 and SR (56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (56.45% and 44.50% respectively) .

    Antimicrobial Activity

    • Benzofuran and its derivatives are found to be suitable structures for antimicrobial therapy . They exist widely in natural products and have a wide range of biological and pharmacological activities . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

    High-Performance Liquid Chromatography Detection

    • Benzofuran-6-ol has applications in high-performance liquid chromatography detection . High-performance liquid chromatography (HPLC) is a type of column chromatography used frequently in biochemistry and analytical chemistry to identify, quantify and purify the individual components of a mixture .

    Pharmaceutical Intermediate Synthesis

    • Benzofuran-6-ol is used as an intermediate in pharmaceutical synthesis . An intermediate is a substance produced during the reaction of an initial reactant, which then reacts further to give the directly observed products of a chemical reaction .

    Potential Inhibitor of Transglutaminases

    • Benzofuran-6-ol is a potential inhibitor of transglutaminases . Transglutaminases are enzymes that in mammals are involved in the cross-linking of proteins by epsilon-(gamma-glutamyl)lysine isopeptide bonds .

    Antimicrobial Therapy

    • Benzofuran and its derivatives, including Benzofuran-6-ol, are found to be suitable structures for antimicrobial therapy . They exist widely in natural products and have a wide range of biological and pharmacological applications . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

    Antioxidant Activity

    • Benzofuran derivatives, including Benzofuran-6-ol, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

    Anti-Inflammatory Activity

    • Some benzofuran derivatives have shown anti-inflammatory activity . Inflammation is a vital part of the body’s immune response. It is the body’s attempt to heal itself after an injury; defend itself against foreign invaders, such as viruses and bacteria; and repair damaged tissue .

    Neuroprotective Activity

    • Benzofuran derivatives have been found to exhibit neuroprotective activity . Neuroprotection refers to the relative preservation of neuronal structure and/or function. In the case of an ongoing insult (a neurodegenerative insult), the relative preservation of neuronal integrity implies a reduction in the rate of neuronal loss over time, which can be expressed as a differential equation .

    Antiviral Activity

    • Benzofuran derivatives have been found to exhibit antiviral activity . Antiviral drugs are a type of medication used specifically for treating viral infections. They act by inhibiting the development of the virus .

    Treatment of Skin Diseases

    • Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

    Designing Antimicrobial Agents

    • Recently, benzofuran scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Safety And Hazards

When handling 6-Hydroxybenzofuran, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-benzofuran-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJMVWURCUYFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157281
Record name 6-Hydroxybenzofuran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxybenzofuran

CAS RN

13196-11-7
Record name 6-Hydroxybenzofuran
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxybenzofuran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxybenzofuran
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Record name 6-Benzofuranol
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Synthesis routes and methods I

Procedure details

NaBH4 (6.0 g, 160 mmol) was added to a solution of 6-(tert-butyldimethylsilyloxy)benzofuran-3(2H)-one (40.0 g, 151 mmol) in MeOH (800 mL) at room temperature. After stirring at room temperature for 2 h, the reaction mixture was treated with acetone. Subsequently 4N HCl were added to the mixture and the stirring was continued for 3 h at room temperature. The mixture was diluted with water and extracted with ethyl acetate (3×1000 mL). The extract was washed with brine, dried, concentrated in vacuo and purified by column chromatography on silica gel (5-10% ethyl acetate in petroleum ether) to afford the pure product (17.0 g, 85.5% yield). 1H NMR (300 MHz, CDCl3) δ: 7.51 (d, J=2.1, 1H), 7.41 (d, J=8.4, 1H), 7.02 (d, J=1.8, 1H), 6.81 (dd, J=8.4, 2.1, 1H), 6.68 (dd, J=2.1, 0.9, 1H), 5.5 (br s, 1H).
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
40 g
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Quantity
800 mL
Type
solvent
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Three
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0 (± 1) mol
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Reaction Step Four
Yield
85.5%

Synthesis routes and methods II

Procedure details

To a solution of 6-methoxybenzofuran (16.9 g) in collidine (200 ml) was added lithium iodide (30.5 g), and the mixture was refluxed under argon atmosphere for 1 day and cooled. To the mixture was added 1N hydrochloric acid, and the mixture was extracted with ethyl acetate. The organic layer was washed with 2N hydrochloric acid (5 times) and then washed with water and saturated brine, and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography to give dark brown oil of 6-hydroxybenzofuran (2.9 g).
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of 6-hydroxy-2,3-dihydrobenzofuran-3-ol (35.2 g, 0.2 mol) in THF (1.3 L) was added hydrochloric acid (323 mL, 1.0 N). The mixture was stirred at 65° C. for 2 h. After cooling to room temperature, it was diluted with brine (2.0 L), extracted with ethyl acetate (4.0 L), dried over magnesium sulfate, filtered and concentrated. The crude product was purified on a silica gel column, eluting with ethyl acetate (1-30%) in heptane. The final product was collected as light brown solid.
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
323 mL
Type
reactant
Reaction Step One
Name
Quantity
1.3 L
Type
solvent
Reaction Step One
Name
brine
Quantity
2 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxybenzofuran
Reactant of Route 2
6-Hydroxybenzofuran
Reactant of Route 3
6-Hydroxybenzofuran
Reactant of Route 4
6-Hydroxybenzofuran
Reactant of Route 5
6-Hydroxybenzofuran
Reactant of Route 6
6-Hydroxybenzofuran

Citations

For This Compound
514
Citations
KZ Laczkowski, K Misiura, A Biernasiuk… - Letters in Drug …, 2013 - ingentaconnect.com
Synthesis, characterization and investigation of antibacterial and antifungal activities of thirteen novel 6- hydroxybenzofuran-3(2H)-one based 2,4-disubstituted 1,3-thiazoles are …
Number of citations: 16 www.ingentaconnect.com
I Gallou, B Erb, M Marti, GL Nuzzo… - … process research & …, 2020 - ACS Publications
… Here we report a highly robust four-step, one-pot process that provides access to a 6-hydroxybenzofuran-3-carboxylic acid structure. An 1 H NMR monitoring study allowed a better …
Number of citations: 1 pubs.acs.org
Y He, J Xu, ZH Yu, AM Gunawan, L Wu… - Journal of medicinal …, 2013 - ACS Publications
Mycobacterium tuberculosis (Mtb) protein tyrosine phosphatase B (mPTPB) is a virulence factor secreted by the pathogen and mediates mycobacterial survival in macrophages by …
Number of citations: 83 pubs.acs.org
GK Farrington, A Kumar, JJ Villafranca - Journal of Biological Chemistry, 1990 - Elsevier
… H with [3H]6-hydroxybenzofuran and [14C]phenylhydrazine … Inactivation of D beta H with [3H]6-hydroxybenzofuran gave … was inactivated by 6-hydroxybenzofuran or phenylhydrazine. …
Number of citations: 24 www.sciencedirect.com
KA Marley, RA Larson - Photochemistry and photobiology, 1994 - Wiley Online Library
… Abstract-This paper presents the analysis and identification of an unstable product previously undescribed from furocoumarin photolysis, 5-formyl-6-hydroxybenzofuran …
Number of citations: 20 onlinelibrary.wiley.com
SY Song, HL Lu, GF Wang, YQ Yang… - Research on Chemical …, 2016 - Springer
An optimized process for the preparation of 6-hydroxybenzofuran is described. This process consists of three steps: the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic …
Number of citations: 4 link.springer.com
MY Lee, JH Kim, JN Choi, JY Kim… - … of microbiology and …, 2010 - koreascience.kr
… of Lespedeza cyrtobotrya showed strong melanin biosynthesis inhibitory activity, and that the bioactive compound 1 (IC50 5.2 µM) is 2-(2,4-dihydroxyphenyl)-6-hydroxybenzofuran. …
Number of citations: 14 koreascience.kr
MK Na, DM Hoang, D Njamen, JT Mbafor… - Bioorganic & medicinal …, 2007 - Elsevier
… (1), 2-[2′-methoxy-4′-hydroxy-5′-(3-methylbut-2-enyl)phenyl]-6-hydroxybenzofuran (2), and 2-(2′-methoxy-4′-hydroxyphenyl)-5-(3-methylbut-2-enyl)-6-hydroxybenzofuran (3). …
Number of citations: 53 www.sciencedirect.com
X Li, H Xie, R Zhan, D Chen - Molecules, 2018 - mdpi.com
… The supplier also calls this compound 5-(6-hydroxybenzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol. While this name can be used to deduce its chemical structure, it does not …
Number of citations: 23 www.mdpi.com
AN Grinev, SA Zotova, AA Stolyarchuk… - Pharmaceutical …, 1977 - Springer
… A number of 5- and 6-hydroxybenzofuran derivatives were prepared by eiectrophilic substitution reactions. Nitration of 2-phenyl-3-carbethoxy-5-hydroxybenzofuran gives a mixture of 6-…
Number of citations: 1 link.springer.com

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